molecular formula C21H16N4O2 B287686 N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide

N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide

Cat. No. B287686
M. Wt: 356.4 g/mol
InChI Key: YUBDVWJEUQONLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide, commonly known as NPPF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a tool for studying the physiological and biochemical effects of certain ion channels in the body.

Mechanism of Action

NPPF works by binding to the pore region of TRP channels and blocking the flow of ions through the channel. This results in a decrease in the activity of the channel and a corresponding decrease in the physiological and biochemical effects associated with its function.
Biochemical and Physiological Effects:
Studies have shown that NPPF can effectively block TRP channels, leading to a decrease in pain sensation, temperature sensitivity, and cardiovascular function. Additionally, NPPF has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NPPF in lab experiments is its selectivity for TRP channels, allowing researchers to study the effects of these channels in isolation. However, one limitation of NPPF is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving NPPF. One area of focus could be the development of more selective TRP channel blockers, which could provide greater insight into the specific functions of these channels. Additionally, further research could be conducted to explore the potential therapeutic applications of NPPF in the treatment of inflammatory conditions and other diseases.

Synthesis Methods

NPPF can be synthesized through a multi-step process, starting with the reaction of 2-naphthol with 2-phenylacetyl chloride to form 2-(2-phenylacetyl) naphthalene-1-ol. This compound is then reacted with cyanogen bromide to form 2-(2-phenylacetyl) naphthalene-1-oxycyanide, which is further reacted with 4-aminopyrimidine to form NPPF.

Scientific Research Applications

NPPF has been used in scientific research to study the role of certain ion channels in the body, particularly the transient receptor potential (TRP) channels. TRP channels play a crucial role in various physiological processes, including pain sensation, temperature regulation, and cardiovascular function. NPPF has been shown to selectively block TRP channels, making it a valuable tool for studying their function.

properties

Product Name

N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide

InChI

InChI=1S/C21H16N4O2/c26-14-22-25-19-13-20(24-21(23-19)16-8-2-1-3-9-16)27-18-12-6-10-15-7-4-5-11-17(15)18/h1-14H,(H,22,26)(H,23,24,25)

InChI Key

YUBDVWJEUQONLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC4=CC=CC=C43)NNC=O

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC4=CC=CC=C43)NNC=O

Origin of Product

United States

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